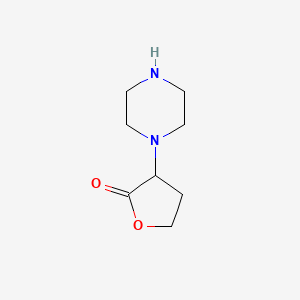

3-(piperazin-1-yl)dihydrofuran-2(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3-piperazin-1-yloxolan-2-one |

InChI |

InChI=1S/C8H14N2O2/c11-8-7(1-6-12-8)10-4-2-9-3-5-10/h7,9H,1-6H2 |

InChI Key |

GGSWXJQQJIORJH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1N2CCNCC2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

X-ray Crystallography and Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for 3-(piperazin-1-yl)dihydrofuran-2(3H)-one is not extensively documented in publicly available literature, the solid-state structure of related piperazine (B1678402) and dihydrofuran-containing molecules provides significant insights into the likely conformation of this compound. X-ray crystallography is a powerful technique that determines the precise arrangement of atoms in a crystalline solid, offering unambiguous data on bond lengths, bond angles, and torsion angles. nih.gov

In many crystalline structures of piperazine derivatives, the piperazine ring adopts a stable chair conformation. researchgate.netresearchgate.netresearchgate.net This conformation minimizes steric strain and is the most common arrangement for six-membered saturated heterocyclic rings. For instance, the crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione reveals a piperazine ring in a chair conformation. researchgate.net Similarly, other complex molecules incorporating a piperazine moiety exhibit this same conformational preference in the solid state. researchgate.netresearchgate.net

The dihydrofuran-2(3H)-one ring, a five-membered lactone, typically adopts an envelope or a twisted conformation to alleviate ring strain. In related tetrahydrofurofurane-type lignans, the five-membered rings of the dioxabicyclooctane system are cis-fused, and each ring adopts a half-chair conformation. researchgate.net The specific conformation of the dihydrofuranone ring in the title compound would be influenced by the bulky piperazinyl substituent at the C3 position.

The relative orientation of the piperazine and dihydrofuranone rings is a key structural feature. In the absence of direct crystallographic data for the title compound, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are pivotal in determining the stereochemical relationship between the substituents on the dihydrofuranone ring. For a series of newly synthesized piperazine-substituted dihydrofuran derivatives, 1H NMR spectroscopy was used to establish a trans configuration for the vicinal dihydrofuran protons, based on the observed coupling constants (Jtrans = 5.2–7.6 Hz). nih.gov

Table 1: Representative Crystallographic Data for a Related Piperazine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3278 (8) |

| b (Å) | 9.6250 (13) |

| c (Å) | 14.789 (2) |

| α (°) | 81.739 (5) |

| β (°) | 82.226 (4) |

| γ (°) | 76.611 (4) |

| V (ų) | 862.3 |

| Z | 2 |

| Data for 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione researchgate.net |

Solution-State Conformational Analysis

In solution, molecules are often conformationally flexible. For this compound, both the piperazine and the dihydrofuranone rings can undergo conformational changes. NMR spectroscopy is the most powerful tool for studying these dynamics in solution. ipb.pt

The piperazine ring can undergo a chair-to-chair ring flip. However, substitution on the ring can influence the rate and equilibrium of this process. The nitrogen atoms of the piperazine ring can also undergo pyramidal inversion. In N,N'-substituted piperazines, dynamic NMR studies have been used to determine the energy barriers for these conformational changes. nih.gov For instance, temperature-dependent 1H NMR has been used to measure coalescence temperatures and calculate the activation energies for ring inversion and rotation around the amide bond in functionalized piperazine derivatives. nih.gov

For the dihydrofuranone ring, the substituent at the C3 position will influence its conformational preference. The coupling constants between the protons on the dihydrofuranone ring, observable in the 1H NMR spectrum, provide valuable information about the dihedral angles and thus the preferred conformation in solution. ipb.pt The observation of specific vicinal coupling constants in related piperazine-dihydrofuran compounds has been instrumental in assigning the relative stereochemistry of the substituents as trans. nih.gov

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering further insights into the three-dimensional structure and preferred conformation of the molecule in solution.

Stereochemical Aspects and Chiral Recognition

The this compound molecule possesses a stereocenter at the C3 position of the dihydrofuranone ring. Therefore, it can exist as two enantiomers: (R)-3-(piperazin-1-yl)dihydrofuran-2(3H)-one and (S)-3-(piperazin-1-yl)dihydrofuran-2(3H)-one.

The stereochemistry of substituted dihydrofuran-2(3H)-ones is of significant interest, particularly in the context of medicinal chemistry, as different enantiomers can exhibit distinct biological activities. The asymmetric synthesis of related compounds, such as (R)-4-propyldihydrofuran-2(3H)-one, highlights the importance of controlling the stereochemistry at the chiral centers of the dihydrofuranone ring. google.com In the synthesis of such molecules, controlling the stereochemistry is often the most significant challenge. google.com

Computational and Theoretical Studies of 3 Piperazin 1 Yl Dihydrofuran 2 3h One Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and geometric structure of molecules. researchgate.net Such calculations are applied to optimize the molecular geometry of 3-(piperazin-1-yl)dihydrofuran-2(3H)-one, determining the most stable three-dimensional arrangement of its atoms. These methods are well-suited for studying heterocyclic systems, including lactams and lactones, which share features with the dihydrofuranone ring. nih.govacs.orgtaylorfrancis.com By solving approximations of the Schrödinger equation, DFT can determine various electronic properties, including the distribution of electron density, which is key to understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for describing chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) ring, specifically on the nitrogen atoms with their lone pairs of electrons. wuxiapptec.com Conversely, the LUMO is likely to be centered around the electron-deficient carbonyl group (C=O) of the dihydrofuranone lactone ring, which is an electron-withdrawing moiety. thaiscience.info This separation of FMOs indicates a potential for intramolecular charge transfer and defines the primary sites for nucleophilic and electrophilic interactions.

| Parameter | Significance |

|---|---|

| HOMO Energy | Represents the electron-donating capability of the molecule. Higher energy indicates a stronger tendency to donate electrons. |

| LUMO Energy | Represents the electron-accepting capability of the molecule. Lower energy indicates a stronger tendency to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution from the perspective of an approaching positive point charge.

The map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, the MEP map would likely show a region of strong negative potential (red) around the carbonyl oxygen of the lactone ring, making it a primary site for hydrogen bonding interactions. The nitrogen atoms of the piperazine ring would also exhibit negative potential. A region of positive potential (blue) would be expected around the hydrogen atom attached to the secondary amine in the piperazine ring, identifying it as a hydrogen bond donor site.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations describe a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are computational methods used to study this physical motion of atoms and molecules over time. researcher.life For a molecule like this compound, MD simulations are essential for exploring its conformational landscape—the full range of shapes it can adopt. researchgate.net

The conformational flexibility of this compound arises from two main sources:

Piperazine Ring Puckering: The six-membered piperazine ring is not planar and can adopt several conformations, most commonly the stable "chair" form, but also "boat" and "twist-boat" forms.

Torsional Rotation: Rotation can occur around the single bond connecting the piperazine nitrogen to the dihydrofuranone ring.

MD simulations track the trajectory of each atom, providing a detailed picture of which conformations are most stable, how the molecule transitions between them, and how it might adapt its shape to fit into a biological target like a receptor binding site. nih.gov This information is crucial for understanding its pharmacological potential.

Prediction of Molecular Descriptors Relevant to Biological Interactions

Computational tools can predict key molecular properties, or descriptors, that are relevant to a molecule's behavior in a biological system. These descriptors help in assessing the "drug-likeness" of a compound and its potential pharmacokinetic profile. isca.meresearchgate.netresearchgate.net

Lipophilicity and polarity are fundamental properties that govern a molecule's absorption, distribution, and ability to cross biological membranes.

Lipophilicity (logP): The partition coefficient, logP, is the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (water). It is the primary measure of a molecule's lipophilicity or hydrophobicity. A positive logP indicates a preference for lipid environments, which is often necessary for crossing cell membranes. mdpi.com

Polar Surface Area (PSA): The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. nih.gov It is an excellent predictor of drug transport properties. Generally, molecules with a TPSA greater than 140 Ų are poor at permeating cell membranes, while a TPSA of less than 90 Ų is often required for penetration of the blood-brain barrier (BBB).

Predicted values for this compound highlight its balanced characteristics.

| Descriptor | Predicted Value | Implication |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂O₂ | Basic atomic composition. |

| Molecular Weight | 170.21 g/mol | Falls within the range for good oral bioavailability (<500 g/mol). nih.gov |

| logP (Consensus) | -0.79 | Indicates the compound is hydrophilic (more soluble in water than in lipids). |

| Topological Polar Surface Area (TPSA) | 44.74 Ų | Suggests excellent potential for intestinal absorption and blood-brain barrier penetration. nih.gov |

Data generated using SwissADME web tool. nih.gov

In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the evaluation of a compound's likely pharmacokinetic profile without extensive experimental testing. phytojournal.com Web-based tools like SwissADME provide rapid predictions for a range of important parameters. nih.gov

The predicted ADME profile for this compound suggests favorable drug-like properties. Its low molecular weight, optimal TPSA, and hydrophilicity point towards good absorption and distribution characteristics. nih.gov

| Parameter | Prediction | Description |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likelihood of being well-absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likelihood of crossing the BBB to act on the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by the P-gp efflux pump. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 metabolic enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 metabolic enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 metabolic enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 metabolic enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 metabolic enzyme, a major enzyme in drug metabolism. |

| Lipinski's Rule of Five Violations | 0 | The compound adheres to the guidelines for oral bioavailability. |

Data generated using SwissADME web tool. nih.govphytojournal.com

Ligand-Protein Docking and Binding Mode Prediction

Computational docking and binding mode prediction have become indispensable tools in medicinal chemistry for elucidating the molecular interactions between a ligand and its protein target. For derivatives and structural analogs of this compound, these in silico studies have provided significant insights into their potential mechanisms of action at an atomic level. By simulating the binding pose and affinity of these compounds within the active sites of various enzymes and receptors, researchers can predict their inhibitory or modulatory potential and guide the rational design of new, more potent therapeutic agents.

Investigation of Enzyme Active Site Interactions (e.g., COX-2, MAO-B, COMT, PARP1, Alkaline Phosphatases)

Molecular docking studies have been employed to investigate the interactions of compounds containing piperazine and dihydrofuran cores with several key enzymatic targets implicated in a range of pathologies.

Cyclooxygenase-2 (COX-2)

The enzyme Cyclooxygenase-2 (COX-2) is a key mediator of inflammation and pain. nih.gov Molecular docking studies on various heterocyclic compounds, including those with structural similarities to the dihydrofuran and piperazine moieties, have revealed a consistent binding pattern within the COX-2 active site. Key amino acid residues crucial for inhibitor binding include Arg120, Tyr355, Tyr385, and Ser530. japer.innih.gov For instance, inhibitors often form hydrogen bonds with the side chains of Arg120 and Tyr385, while engaging in hydrophobic interactions with residues such as Val349, Leu352, and Val523. nih.govjaper.in The presence of a sulfonamide or a similar group in many selective COX-2 inhibitors allows them to access a secondary pocket, interacting with residues like His90 and Arg513, which is a key determinant of selectivity over the COX-1 isoform. japer.in While direct docking studies on this compound are not extensively documented, the analysis of its structural components suggests potential interactions with these key residues.

| Ligand Class | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| Flavones | Tyr385, Arg120, Tyr355 | Hydrogen Bond | japer.in |

| Flavones | Val349, Leu352, Tyr348 | Hydrophobic | japer.in |

| Diaryl Heterocycles | Arg120, Ser530, Tyr385 | Hydrogen Bond | researchgate.net |

| Pyrrolo[3,4-c]pyrrole Derivatives | Ser530, Phe529 | Hydrogen Bond, Halogen Bond | nih.gov |

Monoamine Oxidase B (MAO-B) and Catechol-O-Methyltransferase (COMT)

MAO-B and COMT are critical enzymes in the metabolic pathways of neurotransmitters like dopamine (B1211576), making them important targets for neurodegenerative diseases such as Parkinson's disease. cerradopub.com.brnih.gov Theoretical interaction studies on dihydrofuran-2-one and its derivatives with the MAO-B enzyme have identified key binding interactions. These compounds are predicted to interact with amino acid residues such as Tyr398 and Tyr435 through hydrophobic bonds and with other residues including Val173, Thr174, and Trp184. cerradopub.com.brnih.gov The piperazine moiety, present in many potent MAO-B inhibitors, often orients itself within the active site to form favorable interactions. nih.gov Kinetic studies on various inhibitors reveal a competitive mode of inhibition, suggesting that they bind directly to the active site near the FAD cofactor. nih.govacs.org Docking simulations for dihydrofuran-2-one derivatives suggest they could act as MAO-B inhibitors, potentially leading to increased dopamine levels. cerradopub.com.br

| Ligand Class | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| Dihydrofuran-2-one Derivatives | Val173, Thr174, Trp184, Tyr188 | General Interaction | cerradopub.com.br |

| Prenylated Chalcones | Tyr398, Tyr435 | Hydrogen Bond, Hydrophobic | nih.gov |

| Pyridazinobenzylpiperidines | Tyr398, Tyr326 | Pi-Pi Stacking | nih.gov |

Poly (ADP-ribose) Polymerase 1 (PARP-1)

PARP-1 is an enzyme central to DNA damage repair, and its inhibition is a validated strategy in cancer therapy. nih.gov PARP-1 inhibitors typically bind to the enzyme's catalytic domain (ART), specifically in the nicotinamide-binding pocket. Computational studies have shown that potent inhibitors form hydrogen bonds with key residues like Gly863 and Ser904 and engage in pi-pi stacking interactions with Tyr907. nih.gov Some inhibitors can also induce allosteric effects by interacting with the helical domain (HD), which can trap PARP-1 on DNA and enhance cytotoxicity in cancer cells. nih.gov While specific docking studies for this compound with PARP-1 have not been reported, its heterocyclic structure represents a scaffold that could potentially be optimized to fit into the PARP-1 active site.

Alkaline Phosphatases (ALPs)

Alkaline phosphatases are a group of enzymes that hydrolyze phosphate (B84403) esters and are involved in numerous physiological processes. nih.gov Heterocyclic compounds have been identified as a promising class of ALP inhibitors. semanticscholar.org Molecular docking studies of various heterocyclic inhibitors reveal that they bind within the active site, which typically contains key metal ions (like zinc and magnesium) and essential amino acid residues. For example, inhibitors have been shown to interact with residues such as Arg166, Asp273, and His317. semanticscholar.org The mode of inhibition is often non-competitive. semanticscholar.org The development of potent and selective ALP inhibitors is a promising avenue for drug discovery, and scaffolds like this compound could serve as a starting point for designing such molecules. nih.gov

Receptor Interaction Studies (e.g., Serotonin (B10506) Receptors)

The arylpiperazine moiety is a well-established pharmacophore for ligands targeting various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. nih.gov

Serotonin (5-HT) Receptors

Computational docking studies have been instrumental in understanding the binding of arylpiperazine derivatives to serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes. nih.govmdpi.com A highly conserved and critical interaction for many arylpiperazine ligands is the formation of a salt bridge or a strong charge-assisted hydrogen bond between the protonated nitrogen atom of the piperazine ring and the carboxylate side chain of a highly conserved aspartate residue (e.g., Asp116 in 5-HT1A) located in the third transmembrane helix (TM3). nih.govnih.govmdpi.com This electrostatic interaction is a primary anchor for the ligand in the binding pocket.

In addition to this key salt bridge, the ligand's aryl substituent, which is connected to the piperazine ring, typically extends deep into the binding site, forming hydrophobic and aromatic interactions with non-polar residues. nih.gov Other interactions, such as hydrogen bonds with serine or threonine residues in other transmembrane helices, can further stabilize the ligand-receptor complex and contribute to binding affinity and selectivity for different receptor subtypes. nih.gov

| Receptor Subtype | Key Interacting Residue | Interaction Type | Ligand Moiety Involved | Reference |

|---|---|---|---|---|

| 5-HT1A | Asp116 (TM3) | Salt Bridge / Charged H-Bond | Protonated Piperazine Nitrogen | nih.govmdpi.com |

| 5-HT1A | Cys187, Ser199, Asn386 | Hydrogen Bond | Varies with ligand structure | nih.gov |

| General 5-HT | Aromatic/Hydrophobic Pockets | Hydrophobic Interactions | Aryl Substituent | nih.gov |

Pharmacological Target Identification and Mechanistic Investigations in Pre Clinical Models

Modulation of Enzyme Activity

Theoretical studies on dihydrofuran-2-one and its derivatives suggest their potential as modulators of enzymes crucial in neuropharmacology, such as Monoamine Oxidase-B (MAO-B) and Catechol-O-methyltransferase (COMT). cerradopub.com.brcerradopub.com.br In silico models have evaluated the interaction of various dihydrofuran-2-one derivatives with these enzymes, comparing them to established drugs. cerradopub.com.br

The calculated inhibition constants (Ki) for several dihydrofuran-2-one derivatives were found to be lower than those of the MAO-B inhibitors selegiline, rasagiline, and safinamide. cerradopub.com.br Specifically, derivatives such as 3H-Furan-2-one, 5H-Furan-2-one, 2-Methoxy-2,4-diphenyl-3(2H)-furanone, and 4-Methoxy-2(5H)-furanone were identified as potential MAO-B inhibitors. cerradopub.com.br This suggests these compounds could lead to increased dopamine (B1211576) levels. cerradopub.com.br Furthermore, a different set of derivatives showed lower Ki values than the COMT inhibitors entacapone and tolcapone, indicating potential as COMT antagonists. cerradopub.com.brcerradopub.com.br These findings highlight the potential of the dihydrofuran-2-one scaffold as a basis for developing new therapeutic alternatives for conditions like Parkinson's disease. cerradopub.com.br

In separate studies, various pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as selective, reversible MAO-B inhibitors. nih.govnih.govresearchgate.net One lead compound demonstrated a potent MAO-B inhibition with an IC50 value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A. nih.govnih.gov Kinetic studies confirmed its competitive and reversible inhibition mechanism with a Ki value of 0.155 ± 0.050 μM. nih.govnih.gov

Table 1: Theoretical MAO-B and COMT Inhibition by Dihydrofuran-2-one Derivatives

| Compound Class | Target Enzyme | Finding | Reference |

|---|---|---|---|

| Dihydrofuran-2-one derivatives | MAO-B | Lower inhibition constants (Ki) compared to selegiline, rasagiline, and safinamide. | cerradopub.com.br |

| Dihydrofuran-2-one derivatives | COMT | Lower inhibition constants (Ki) compared to entacapone and tolcapone. | cerradopub.com.brcerradopub.com.br |

The piperazine (B1678402) and related heterocyclic scaffolds have been explored for the development of selective Cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs. researchgate.netmdpi.com Research has shown that aryl piperazine derivatives can act as dual inhibitors of 5-lipoxygenase (5-hLOX) and COX-2. nih.gov

In one study, a series of benzhydrylpiperazine-based compounds were designed and evaluated. rsc.org The most promising compound, featuring a 4-Cl substitution, exhibited potent COX-2 inhibition with an IC50 value of 0.25 ± 0.03 μM, which was superior to the standard drug celecoxib (IC50 = 0.36 ± 0.023 μM). rsc.org Another study on substituted aryl piperazines identified several compounds with promising dual inhibition of 5-hLOX and COX-2, showing IC50 values below 15 μM for both enzymes. nih.gov The incorporation of pyridazine moieties has also been investigated as a novel approach for developing COX-2 inhibitors. mdpi.com These findings suggest that the piperazine scaffold is a valuable component in the design of new anti-inflammatory agents targeting COX-2. nih.govrsc.org

Table 2: COX-2 Inhibitory Activity of Piperazine Derivatives

| Compound Series | Target Enzyme | Most Potent IC50 Value | Standard Drug IC50 | Reference |

|---|---|---|---|---|

| Benzhydrylpiperazines | COX-2 | 0.25 ± 0.03 μM | Celecoxib (0.36 ± 0.023 μM) | rsc.org |

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a significant target in cancer therapy. The piperazine moiety is a structural feature in several classes of PARP-1 inhibitors. nih.govconsensus.appresearchgate.net

A series of apigenin-piperazine hybrids were developed and evaluated for their PARP-1 inhibitory effects. nih.govconsensus.app One of the most potent compounds from this series, compound 15l , demonstrated a strong PARP-1 inhibitory effect with an IC50 of 14.7 nM. nih.gov This compound also showed high selectivity for PARP-1 over PARP-2, with a 61.2-fold difference. nih.govconsensus.app Further investigations confirmed that this compound directly binds to the PARP-1 structure. nih.govconsensus.app These results indicate that the apigenin-piperazine hybrid scaffold is a promising lead for the development of selective PARP-1 inhibitors for cancer therapy. nih.govconsensus.appresearchgate.net

Table 3: PARP-1 Inhibitory Activity of an Apigenin-Piperazine Hybrid

| Compound | Target Enzyme | IC50 Value | Selectivity (over PARP-2) | Reference |

|---|

| 15l (Apigenin-piperazine hybrid) | PARP-1 | 14.7 nM | 61.2-fold | nih.govconsensus.app |

Derivatives of dihydrofuran-2(3H)-one have been identified as potent and selective inhibitors of alkaline phosphatases (APs), such as tissue-nonspecific alkaline phosphatase (b-TNAP). researchgate.netmedsci.cn These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like vascular calcification. researchgate.net

In a study focusing on 3-(3-arylprop-2-ynyl)dihydrofuran-2(3H)-ones, several derivatives were found to be potent and selective inhibitors of b-TNAP. researchgate.net One particular compound emerged as the most potent inhibitor, showing a 6-fold higher selectivity for b-TNAP compared to calf-intestinal alkaline phosphatase (c-IAP). researchgate.net In contrast, another furan-containing derivative was the most potent inhibitor of c-IAP. researchgate.net Other classes of compounds, such as 2-benzylidenebenzofuran-3(2H)-ones, have also shown excellent inhibitory activity against AP, with some compounds exhibiting IC50 values as low as 1.055 ± 0.029 μM, more potent than the standard inhibitor KH2PO4. rsc.org Additionally, certain thiazole derivatives have demonstrated potent and selective inhibition of human tissue non-alkaline phosphatase (h-TNAP) and human intestinal alkaline phosphatase (h-IAP), with IC50 values of 1.09 ± 0.18 µM and 0.71 ± 0.02 µM, respectively. nih.gov

Table 4: Alkaline Phosphatase Inhibitory Activity of Dihydrofuranone and Related Derivatives

| Compound Class | Target Enzyme | Key Finding | Potent IC50 Values | Reference |

|---|---|---|---|---|

| 3-(3-arylprop-2-ynyl)dihydrofuran-2(3H)-ones | b-TNAP | Potent and selective inhibition | Not specified | researchgate.net |

| 2-Benzylidenebenzofuran-3(2H)-ones | AP | More potent than standard | 1.055 ± 0.029 μM | rsc.org |

Receptor Interaction Mechanisms

The N-arylpiperazine moiety is a well-established pharmacophore for ligands targeting serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT7 subtypes. nih.govsemanticscholar.org These receptors are implicated in the pathophysiology of numerous central nervous system disorders, including anxiety and depression. nih.gov

Structure-activity relationship studies have led to the identification of potent dual 5-HT1A and 5-HT7 receptor ligands. nih.gov For instance, by modifying a lead molecule, researchers identified 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, which displayed a sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and a low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov This particular compound was characterized as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor. nih.gov

Other studies have explored coumarin-piperazine hybrids, identifying compounds with excellent affinity for 5-HT1A receptors. semanticscholar.org For example, 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one showed a Ki value of 0.57 nM for the 5-HT1A receptor, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org The highly basic nitrogen atom of the piperazine ring is considered crucial for forming strong interactions within the receptor binding site. semanticscholar.org

Table 5: Binding Affinities of Piperazine Derivatives at Serotonin Receptors

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A | 0.74 nM | Full Agonist | nih.gov |

| 5-HT7 | 8.4 nM | Antagonist | nih.gov |

Cellular and Biochemical Pathway Interventions

Investigation of Autophagy Modulation in Cellular Models

The potential for 3-(piperazin-1-yl)dihydrofuran-2(3H)-one to modulate autophagy, a critical cellular process for degrading and recycling cellular components, is an emerging area of interest. While direct evidence for this specific compound is not yet established, the piperazine moiety is present in molecules known to influence autophagic pathways. For instance, some piperazine derivatives have been shown to induce autophagy in cancer cell lines. nih.gov

Autophagy plays a crucial role in cellular homeostasis, and its dysregulation is implicated in various diseases. The process involves the formation of autophagosomes, which engulf cytoplasmic material and fuse with lysosomes for degradation. Key proteins involved in this process include Beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3). researchgate.netnih.govresearchgate.net The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. researchgate.net

Studies on other piperazine-containing compounds have demonstrated their ability to induce autophagy by modulating signaling pathways that regulate this process. For example, piperine, an alkaloid containing a piperidine ring (structurally related to piperazine), has been shown to induce autophagy by increasing the expression of LC3 and Beclin-1. nih.gov The development of peptide-based autophagy inducers also highlights the potential for specific chemical scaffolds to initiate this cellular process. rsc.org Given that the piperazine ring is a common pharmacophore in biologically active compounds, its presence in this compound suggests that this compound could potentially interact with proteins that regulate autophagy.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Pre-clinical investigations have highlighted the antioxidant properties of derivatives of this compound, specifically 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1). This derivative has demonstrated a capacity to scavenge reactive oxygen species (ROS), which are implicated in cellular damage and various pathological conditions. nih.govnih.gov

In vitro studies have shown that LPP1 possesses dose-dependent antioxidant properties in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net Furthermore, in ex vivo experiments using mouse brain tissue homogenates, acute administration of LPP1 led to a significant increase in the activity of superoxide dismutase (SOD), an essential endogenous antioxidant enzyme. nih.gov This suggests that the compound may enhance the cellular defense mechanisms against oxidative stress. The antioxidant capacity of LPP1 is also supported by its ability to increase the concentration of glutathione (GSH), another critical intracellular antioxidant, in brain tissue. nih.govresearchgate.net

The ability of piperazine derivatives to mitigate oxidative stress is a recurring theme in pharmacological research. For example, certain β-elemene piperazine derivatives have been found to induce apoptosis in cancer cells through the generation of ROS. nih.gov This dual role, either as a pro-oxidant or antioxidant, often depends on the cellular context and the specific chemical structure of the compound.

Table 2: Antioxidant Activity of LPP1 (a derivative of this compound)

| Assay | Finding | Reference |

|---|---|---|

| DPPH Radical Scavenging | Dose-dependent antioxidant properties | nih.govresearchgate.net |

| Superoxide Dismutase (SOD) Activity | Increased SOD activity in mouse brain homogenates | nih.gov |

| Glutathione (GSH) Levels | Increased GSH concentration in mouse brain homogenates | nih.govresearchgate.net |

Anti-inflammatory Signaling Pathway Analysis (e.g., COX-2 mediated)

The potential anti-inflammatory effects of this compound are being explored, with a focus on its possible interaction with cyclooxygenase (COX) enzymes, particularly COX-2. The furanone core of the molecule is a structural feature found in some known COX-2 inhibitors. derpharmachemica.com COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. nih.gov

While direct COX-2 inhibition by this compound has not been definitively demonstrated, studies on other furanone and piperazine derivatives suggest this as a plausible mechanism of action. For instance, various furanone derivatives have been synthesized and evaluated as selective COX-2 inhibitors. uniba.itresearchgate.net Similarly, certain arylpiperazine compounds have been investigated as dual 5-lipoxygenase (5-LOX) and COX-2 inhibitors. nih.govresearchgate.net

A pilot study on the derivative LPP1 indicated that it could attenuate some signs of peripheral inflammation by reducing edema formation in a formalin-induced inflammation model in mice. nih.gov Although this study did not directly measure COX-2 activity, the observed anti-inflammatory effect provides a rationale for further investigation into its mechanism. The development of novel pyridazinone derivatives, which share some structural similarities with the dihydrofuranone ring, has also yielded potent and selective COX-2 inhibitors. mdpi.com

Investigating Cellular Protection Mechanisms (e.g., against induced cytotoxicity)

Studies on derivatives of this compound suggest that this class of compounds may possess cellular protective properties. Specifically, the derivative 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) has been found to be non-cytotoxic in various in vitro models. nih.govresearchgate.net

In studies using hepatoma HepG2 cells and 3T3-L1 adipocytes, LPP1 did not exhibit cytotoxic effects. nih.govresearchgate.net This lack of inherent toxicity is a crucial characteristic for a compound being considered for therapeutic development. The protective effects of such compounds are often linked to their ability to counteract cellular stressors, such as oxidative stress. nih.govmdpi.com The antioxidant properties of LPP1, as discussed in section 5.3.2, likely contribute to its cytoprotective potential by mitigating the damaging effects of reactive oxygen species. nih.gov

Structure Activity Relationship Sar Studies of 3 Piperazin 1 Yl Dihydrofuran 2 3h One Analogues

Impact of Substituent Variations on Pharmacological Target Binding and Activity

SAR exploration of this chemical series has been heavily influenced by the development of atypical antipsychotics like lurasidone (B1662784), which contains a related, more complex chemical backbone. Studies reveal that the nature of the substituent attached to the distal nitrogen (N-4) of the piperazine (B1678402) ring is a primary determinant of receptor affinity and selectivity. sumitomo-chem.co.jp

Transformations of the aryl moiety attached to the piperazine ring significantly impact binding to key pharmacological targets such as the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. For a compound to exhibit a potent dual antagonist profile at D2 and 5-HT2A receptors, an aromatic system at the N-4 position is generally preferred. The development of lurasidone, for example, identified the 1,2-benzisothiazol-3-yl group as a highly effective substituent for achieving high affinity for these receptors. victoria.ac.nzresearchgate.net

Table 1: Receptor Binding Profile of Lurasidone, a Key Analogue| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 1.7 |

| Serotonin 5-HT2A | 2.0 |

| Serotonin 5-HT1A | 6.8 |

| Serotonin 5-HT7 | 0.5 |

| Adrenoceptor α2C | 10.8 |

Role of the Dihydrofuran-2(3H)-one Ring System in Activity Profiles

The dihydrofuran-2(3H)-one, or γ-butyrolactone, ring serves multiple roles in defining the pharmacological activity of these analogues. Firstly, it acts as a rigid scaffold that properly orients the attached piperazine substituent in three-dimensional space, which is critical for optimal interaction with the receptor binding pocket.

Secondly, and most critically, the carbonyl group within the lactone ring is a key pharmacophoric feature. Detailed molecular modeling and SAR studies on closely related complex structures have revealed that hydrogen bonding between the carbonyl oxygen and specific amino acid residues in the receptor is an essential interaction for achieving antagonism at both D2 and 5-HT2A receptors. sumitomo-chem.co.jp For instance, the succinimide (B58015) oxygen atoms in one analogue were found to form a hydrogen bond with the amino acid residue Thr412 in the D2 receptor binding pocket. sumitomo-chem.co.jp This suggests that the carbonyl of the simpler dihydrofuranone ring performs a similar, crucial role in anchoring the ligand within the active site.

While extensive studies on direct bioisosteric replacement of the γ-butyrolactone ring in this specific class of antipsychotic agents are not widely published, its conserved presence in highly active compounds underscores its importance. Any modification that removes or significantly alters the position or electronic properties of this carbonyl group would be expected to result in a substantial loss of binding affinity and biological activity.

Influence of Piperazine Substitution Patterns on Biological Effects

The piperazine ring is a common structural element in many centrally active agents, functioning as a versatile linker. In the context of 3-(piperazin-1-yl)dihydrofuran-2(3H)-one analogues, the substitution pattern on the piperazine ring is a critical modulator of biological effects. The most significant influence comes from the substituent at the N-4 position, which typically dictates the primary pharmacological profile.

The general structure can be thought of as Ar-piperazine-linker-terminal fragment. Modifications of the aryl (Ar) group at the N-4 position can lead to selective or non-selective compounds.

Aryl Substituents: Attaching an aromatic or heteroaromatic ring system directly to the N-4 position is a hallmark of many D2/5-HT2A receptor ligands. The nature of this aryl group fine-tunes the affinity and selectivity. For example, a benzisothiazole group, as seen in lurasidone, confers high affinity for D2, 5-HT2A, and 5-HT7 receptors. researchgate.netnih.gov

Substitutions on the Aryl Ring: Further substitutions on this N-4 aryl ring can modulate receptor binding. Studies on related arylpiperazines have shown that substitution at the ortho position of the phenyl ring with a group having negative potential is favorable for affinity at both 5-HT1A and α1-adrenergic receptors. nih.gov The meta position appears to be important for differentiating between these two receptor types. nih.gov

Piperazine Ring Conformation: The piperazine ring itself, typically adopting a chair conformation, ensures a specific spatial distance and orientation between the dihydrofuranone moiety and the N-4 substituent, which is necessary to bridge the relevant interaction points within the receptor binding sites.

The basic nitrogen atom of the piperazine moiety is also a key feature. At physiological pH, this nitrogen is typically protonated, allowing for a crucial ionic interaction (a salt bridge) with an acidic amino acid residue, such as Asp114 in the D2 receptor, which serves as a primary anchor point for the ligand. sumitomo-chem.co.jp

Stereoisomeric Activity Differences

Chirality plays a pivotal role in the biological activity of this class of compounds. The core structure, this compound, possesses a chiral center at the C-3 position of the dihydrofuranone ring. Consequently, the molecule can exist as two distinct enantiomers, (R) and (S).

Pharmacological activity in this series is highly stereospecific. The development and regulatory approval of highly potent analogues like lurasidone as a single, specific stereoisomer provides definitive evidence of this principle. fda.gov Lurasidone itself has a complex structure with six chiral centers, and its absolute stereochemistry has been confirmed and is essential for its therapeutic activity. fda.gov

Advanced in Vitro Biological Evaluation Methodologies

Cell-based Assays for Mechanistic Pathway Analysis

Cell-based assays are fundamental in early-stage drug discovery, offering insights into a compound's biological effects within a relevant physiological context. nuvisan.com These assays can reveal information about a compound's influence on cellular health, proliferation, and specific signaling pathways.

One of the most widely used methods to assess cell viability and cytotoxicity is the Alamar Blue assay. thermofisher.comresearchgate.net This assay utilizes the redox indicator resazurin (B115843), a non-toxic, cell-permeable compound that is blue and non-fluorescent. thermofisher.com In metabolically active, viable cells, intracellular reductases convert resazurin into the pink, highly fluorescent compound resorufin. nih.gov This conversion, quantifiable by fluorescence or absorbance measurements, is directly proportional to the number of living cells. thermofisher.com Consequently, this assay can be employed to determine the cytotoxic or cytostatic effects of 3-(piperazin-1-yl)dihydrofuran-2(3H)-one on various cell lines, such as cancer cells or normal tissue cells. A typical output is a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be calculated, representing the concentration of the compound required to inhibit cell growth by 50%.

Beyond general viability, other cell-based assays can dissect the specific mechanism of action. For instance, if a compound induces cell death, assays like Annexin V-FITC/propidium iodide staining can be used via flow cytometry to distinguish between apoptosis and necrosis. rsc.org Further analysis of the cell cycle using DNA staining dyes can reveal if the compound causes arrest at a specific phase (e.g., G2/M), which can indicate interference with cellular division machinery like tubulin polymerization. rsc.org

Table 1: Example of Alamar Blue Cell Viability Assay Results for this compound on a Human Cancer Cell Line (e.g., HeLa) This table presents hypothetical data for illustrative purposes.

| Concentration (µM) | Mean Fluorescence Units (RFU) | % Cell Viability |

|---|---|---|

| 0 (Control) | 8540 | 100% |

| 0.1 | 8455 | 99% |

| 1 | 7942 | 93% |

| 10 | 4526 | 53% |

| 50 | 1281 | 15% |

| 100 | 854 | 10% |

Biochemical Assays for Enzyme and Receptor Functional Characterization

To identify the direct molecular targets of this compound, biochemical assays are employed. These cell-free systems isolate specific proteins (enzymes or receptors) to characterize the compound's direct interaction, such as binding affinity or inhibition, without the complexities of a cellular environment.

Enzyme inhibition assays are critical for compounds designed to target enzymatic activity, such as kinases, proteases, or oxidoreductases. For example, to assess if this compound acts as a kinase inhibitor, its effect on the activity of a panel of purified kinases could be measured. nih.govnih.gov Such assays typically monitor the phosphorylation of a substrate, and the compound's potency is determined by calculating its IC50 value. Similarly, its effect on enzymes like tyrosinase can be evaluated by measuring the conversion of a substrate like L-DOPA to dopaquinone. mdpi.com

For characterizing interactions with receptors, particularly G-protein coupled receptors (GPCRs), radioligand binding assays are a standard method. nih.gov These assays measure the ability of a test compound to displace a known radioactive ligand that binds to the receptor. By performing competition binding experiments with membranes from cells overexpressing the target receptor, the affinity (Ki) of this compound for the receptor can be determined. nih.gov This helps to establish not only if the compound binds to a receptor but also its selectivity across different receptor subtypes.

Table 2: Illustrative Biochemical Assay Profile for this compound This table presents hypothetical data for illustrative purposes.

| Assay Type | Target | Result (IC50 / Ki) |

|---|---|---|

| Enzyme Inhibition | Kinase A | 5.2 µM |

| Enzyme Inhibition | Kinase B | > 100 µM |

| Receptor Binding | Receptor X | 85 nM |

| Receptor Binding | Receptor Y | 1.2 µM |

High-Throughput Screening Techniques for Derivative Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" with desired biological activity. nih.gov For a core scaffold like this compound, HTS is applied to libraries of synthesized derivatives to explore the structure-activity relationship (SAR). nih.govnih.gov

The process involves creating a chemical library where different functional groups are systematically added to the core structure. These derivative libraries are then tested in a miniaturized, automated version of a primary biological assay, such as the cell viability or enzyme inhibition assays described previously. HTS relies on advanced robotic automation for liquid handling and high-sensitivity plate readers that can measure fluorescence, luminescence, or absorbance from 384- or 1536-well plates. cuanschutz.edu

The data generated from HTS allows for the identification of derivatives with improved potency, selectivity, or other desirable properties. For example, screening a library of this compound analogs against a specific kinase could reveal which substitutions on the piperazine (B1678402) or furanone rings enhance inhibitory activity. These "hits" then become the starting point for further optimization in the drug discovery pipeline.

Table 3: Sample High-Throughput Screening "Hit" Summary for a Derivative Library Based on a primary cell viability screen against a target cell line.

| Compound ID | Core Structure | R-Group Substitution | % Inhibition at 10 µM |

|---|---|---|---|

| DERIV-001 | This compound | -H (Parent) | 53% |

| DERIV-002 | This compound | 4-fluorophenyl | 12% |

| DERIV-003 | This compound | 2-methylphenyl | 45% |

| DERIV-004 | This compound | 4-chlorophenyl | 89% (Hit) |

| DERIV-005 | This compound | 4-acetylphenyl | 92% (Hit) |

Future Research Directions and Translational Potential Non Clinical

Development of Novel Synthetic Routes for Complex Analogues

The generation of diverse chemical libraries is fundamental to exploring the full therapeutic potential of a core scaffold. For complex analogues of 3-(piperazin-1-yl)dihydrofuran-2(3H)-one, innovative synthetic strategies are required to move beyond simple substitutions and create molecules with greater structural complexity and three-dimensionality.

One promising approach involves the use of manganese(III) acetate (B1210297) [Mn(OAc)3] mediated oxidative radical cyclization. nih.gov This method allows for the synthesis of novel piperazine-containing dihydrofuran compounds from unsaturated diacyl or alkyl-acyl piperazine (B1678402) derivatives and 1,3-dicarbonyl compounds. nih.gov This reaction proceeds via the formation of a radical, which then cyclizes to form the dihydrofuran ring system. The versatility of this method allows for the incorporation of various substituents on both the piperazine and the newly formed dihydrofuran ring, leading to a wide array of complex analogues. For instance, reactions of methacryloyl- and 3-arylacryloyl–substituted piperazines with 1,3-dicarbonyls occur with high regioselectivity. nih.gov

A summary of representative reactions for synthesizing piperazine-dihydrofuran compounds is presented below.

| Piperazine Reactant | 1,3-Dicarbonyl Reactant | Product | Yield |

|---|---|---|---|

| 1-(4-Methacryloylpiperazine-1-carbonyl)-... | Dimedone | 3a | 81% |

| 1-(4-Methacryloylpiperazine-1-carbonyl)-... | Acetylacetone | 3d | Medium-High |

| 1-(4-Methacryloylpiperazine-1-carbonyl)-... | Ethylacetoacetate | 3g | Medium-High |

| Allyl-piperazine derivative (1e) | Dimedone | 3h | 30% |

| Allyl-piperazine derivative (1f) | Dimedone | 3i | 32% |

Future work could expand on this by exploring other radical initiators, employing multicomponent reactions, or utilizing flow chemistry to rapidly generate libraries of analogues. researchgate.net Furthermore, developing stereoselective synthetic routes will be crucial for dissecting the pharmacology of individual enantiomers, as biological targets are often chiral. nih.gov

Exploration of Alternative Pharmacological Targets (e.g., through chemoproteomics)

The piperazine moiety is a common feature in drugs targeting a wide range of proteins, suggesting that analogues of this compound may interact with numerous, and potentially novel, biological targets. nih.govresearchgate.net A systematic exploration of these alternative targets is a key avenue for future research. The furanone ring itself is also a versatile scaffold used in the synthesis of various heterocyclic systems with potential biological activity. researchgate.net

Chemoproteomics offers a powerful, unbiased approach to identify the protein interaction partners of a small molecule directly in a complex biological system. By immobilizing an analogue of this compound on a solid support, it can be used as "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.

Based on the known activities of structurally related compounds, several target classes warrant investigation.

| Target Class | Specific Example | Observed Activity of Related Compounds | Reference |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) D3 Receptor | High affinity and selectivity shown by certain piperazine-naphthalen-ol derivatives. | nih.gov |

| GPCRs | Muscarinic Receptors | Pyridazine-piperazine compounds act as pan-muscarinic antagonists. | nih.gov |

| GPCRs | Sigma Receptors | A benzoxazol-2(3H)-one derivative with a piperazine linker acts as a sigma receptor antagonist. | nih.gov |

| Kinases | mTOR | A complex piperazine-containing compound was identified as a potent and selective mTOR inhibitor. | nih.gov |

| Structural Proteins | Tubulin | Triazole-piperazine methanone (B1245722) conjugates were found to inhibit tubulin polymerization. | rsc.org |

| Various | Bacterial & Fungal Targets | Piperazine-cinnoline derivatives have shown antifungal and antibacterial activity. | nih.govmdpi.com |

This broad target landscape highlights the potential for analogues of this compound to be developed for indications ranging from neurological disorders to cancer and infectious diseases.

Integration with Advanced Chemoinformatics and Artificial Intelligence for Design

Modern drug discovery can be significantly accelerated by integrating advanced chemoinformatics and artificial intelligence (AI). journaljpri.com These computational tools can be applied to the this compound scaffold to guide the design of new analogues with improved properties and desired biological activities.

Key applications of these technologies include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a diverse set of analogues and measuring their activity against a specific target, machine learning algorithms can build QSAR models. journaljpri.com These models identify the physicochemical properties and structural features that are most important for activity, allowing for the in silico prediction of the potency of novel, unsynthesized compounds.

Molecular Docking and Virtual Screening: If a three-dimensional structure of a potential protein target is known, molecular docking can be used to predict how analogues of this compound might bind. mdpi.com This can be used to screen large virtual libraries of compounds to prioritize which ones to synthesize, saving significant time and resources. chemdiv.com

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. journaljpri.com By providing the model with the this compound scaffold as a starting point and defining parameters for high potency and drug-likeness, these algorithms can propose novel analogues that a human chemist might not have conceived.

ADMET Prediction: AI and machine learning models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the design phase. mdpi.com This allows for the early deselection of compounds likely to fail later in development due to poor pharmacokinetic profiles or toxicity issues.

By creating a feedback loop where computational predictions guide synthetic efforts, which in turn generate new data to refine the computational models, the process of optimizing this chemical series can be made more efficient and effective.

Applications in Chemical Biology Tool Development (e.g., probes for studying biological pathways)

Beyond direct therapeutic applications, the this compound scaffold is a promising starting point for the development of chemical biology tools. These tools, often called chemical probes, are small molecules designed to specifically interact with a protein or pathway to allow for its study in a biological context.

Given the diverse biological activities associated with related piperazine and furanone structures, analogues could be developed into probes to investigate a variety of cellular processes. researchgate.netnih.govnih.govrsc.org The development of such probes would involve strategic modification of the core structure:

Affinity Probes: An analogue with high affinity and selectivity for a specific target protein could be functionalized with a reactive group (e.g., a photo-affinity label) to covalently bind to its target, enabling its isolation and identification. A tag, such as biotin, could also be incorporated to facilitate purification of the protein-probe complex for subsequent analysis by mass spectrometry.

Fluorescent Probes: By attaching a fluorophore to a position on the molecule that does not interfere with target binding, a fluorescent probe can be created. Such a probe would allow for the visualization of the target protein's localization and dynamics within living cells using advanced microscopy techniques.

The development of a suite of chemical probes based on the this compound scaffold would not only help to elucidate the mechanism of action of this compound class but also provide valuable tools for the broader scientific community to study the fundamental biology of their protein targets.

Q & A

Q. What are the standard synthetic routes for 3-(piperazin-1-yl)dihydrofuran-2(3H)-one and its derivatives?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, derivatives can be prepared by substituting a tosylate intermediate (e.g., 2-(4,4-diethyl-5-oxotetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate) with piperazine or functionalized piperazine analogs under reflux conditions in polar aprotic solvents like acetonitrile. Yields are optimized via controlled stoichiometry and purification by column chromatography .

Q. How is the structural integrity of this compound confirmed?

Structural confirmation relies on 1H NMR , 13C NMR , and HRMS . Key NMR signals include:

- 1H NMR : δ 4.38–4.23 (m, 3H) for dihydrofuran protons, δ 1.63–1.20 (m, 10H) for alkyl chains, and δ 0.76 (dt, 6H) for ethyl groups.

- HRMS : Exact mass calculations (e.g., 398.1226) validate molecular composition. These methods are critical for distinguishing regioisomers and confirming substituent positions .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using ethanol or methanol) are standard. For example, 3,3-diethyl derivatives are isolated in >95% purity using silica gel chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Key parameters include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature : Controlled heating (60–80°C) minimizes side reactions. Substituting electron-withdrawing groups on the piperazine ring can also stabilize intermediates, as seen in derivatives with trifluoromethyl or nitro substituents .

Q. What in vitro assays evaluate sigma-2 receptor affinity for these derivatives?

Radioligand binding assays (e.g., using [³H]-DTG ) and functional assays (calcium flux or GTPγS binding) are standard. For example, 3,3-diethyl-5-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethyl)dihydrofuran-2(3H)-one showed nanomolar affinity (IC₅₀ = 12 nM) in competitive binding studies .

Q. How do structural modifications influence carbonic anhydrase inhibition?

Substituents like NO₂ or CF₃ at the 4-position of the aryl ring enhance inhibitory activity. For instance, a nitro-substituted derivative (Compound 13) achieved 85% inhibition of hCA1 at 10 μM, attributed to enhanced electrophilicity and hydrogen bonding with active-site residues .

Q. How can computational methods predict binding modes with target enzymes?

Molecular docking (AutoDock Vina) and MD simulations assess interactions with catalytic residues. For carbonic anhydrase, hydrophobic interactions with Val121 and hydrogen bonds with Thr199 are critical. QSAR models further correlate logP and electronic parameters (Hammett σ) with activity .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported biological activities of structurally similar derivatives?

- Substituent Effects : Compare electron-withdrawing vs. electron-donating groups. For example, NO₂ -substituted derivatives show higher enzyme inhibition than methoxy analogs due to enhanced electrophilicity .

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or ligand concentrations may explain conflicting IL6 modulation results .

Q. Why do some synthetic routes report lower yields despite similar conditions?

Trace impurities (e.g., residual tosylate) or steric hindrance from bulky substituents (e.g., naphthyl groups) can reduce efficiency. Mid-step purification (e.g., flash chromatography) and adjusting reaction time (12–24 hr) mitigate these issues .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.